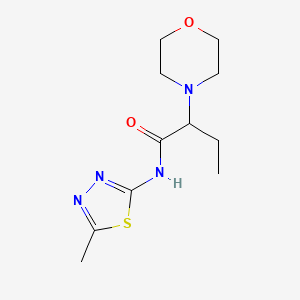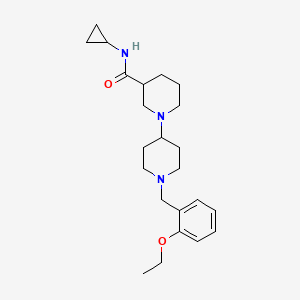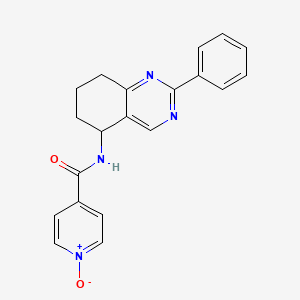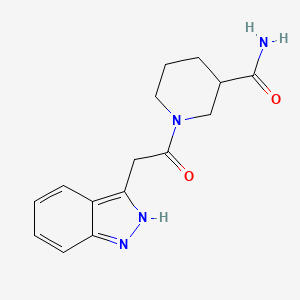![molecular formula C21H27N3O4 B6136989 N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide, commonly known as FMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of FMP is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. FMP has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects and to reduce inflammation. FMP has been shown to have a positive effect on cardiovascular function, including reducing blood pressure and heart rate. It has also been found to improve respiratory function.
Advantages and Limitations for Lab Experiments
FMP has several advantages for use in lab experiments. It is a highly selective antagonist at the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. FMP has also been found to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to the use of FMP in lab experiments. It has a short half-life, which can make dosing challenging. It is also relatively expensive, which can limit its use in large-scale studies.
Future Directions
There are several future directions for research on FMP. One area of interest is its potential use in cancer research. FMP has been found to have anticancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the role of FMP in the regulation of mood and behavior. Studies are needed to further elucidate its mechanism of action and to determine its potential as a treatment for mood disorders. Finally, there is a need for further studies on the safety and tolerability of FMP in humans.
Synthesis Methods
The synthesis of FMP involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methyl-2-propylpropane-1,3-diol in the presence of furan-2-carboxylic acid chloride. The reaction is carried out under anhydrous conditions and yields FMP as a white crystalline solid.
Scientific Research Applications
FMP has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers. FMP has been used in studies of the central nervous system, cardiovascular system, and respiratory system. It has also been studied for its potential use in cancer research.
properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15(2)19(22-20(25)18-5-4-14-28-18)21(26)24-12-10-23(11-13-24)16-6-8-17(27-3)9-7-16/h4-9,14-15,19H,10-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMTQOWUSIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylpropyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)

![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)

![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)